![molecular formula C8H14ClNO4S B2894652 2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride CAS No. 2138055-74-8](/img/structure/B2894652.png)
2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a basic molecule that is found in many biologically important compounds .
Synthesis Analysis
Pyrrole can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid to yield substituted pyrroles .Molecular Structure Analysis
Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the ring, creating a cyclically conjugated system that confers aromaticity to the molecule .Chemical Reactions Analysis
Pyrrole is reactive towards electrophilic aromatic substitution, with the 2 and 5 positions being the most reactive . It can also undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
As a basic structure, pyrrole itself is a colorless volatile liquid. It is polar and has the ability to form hydrogen bonds, although it is relatively insoluble in water. It is also reactive, particularly towards electrophilic substitution .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A significant application of this chemical compound is in the synthesis of heterocyclic compounds. For instance, research demonstrates the synthesis of polycyclic pyridines, including pyridothienopyrimidines and pyridothienotriazines, through reactions involving compounds structurally related to the one (A. Hussein, F. A. Abu-shanab, E. Ishak, 2000). Such syntheses contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry and material science.
Pharmacological Profiles
Although specific details on the pharmacological profiles directly related to this compound were requested to be excluded, it's worth noting that compounds with similar structures have been studied for their inhibitory effects on enzymes like cyclo-oxygenase and 5-lipoxygenase. These studies contribute to the broader understanding of the chemical's potential in therapeutic applications (S. Laufer, S. Tries, J. Augustin, G. Dannhardt, 1994).
Quantum Chemical Investigations
Quantum chemical calculations and thermodynamic parameters of compounds structurally related to the given chemical have been investigated, demonstrating the utility of these compounds in understanding molecular properties that are pivotal in drug design and material science (M. Bouklah, Houria Harek, R. Touzani, B. Hammouti, Y. Harek, 2012).
Innovative Synthetic Approaches
Research has also focused on developing innovative synthetic approaches involving compounds related to the one , such as the use of redox-neutral amine C-H functionalization steps in Ugi reactions. These studies highlight the versatility and potential of these compounds in synthetic organic chemistry, enabling the creation of diverse molecular architectures with potential applications in drug discovery and development (Zhengbo Zhu, D. Seidel, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHQMWFLRXLOBJ-RYLOHDEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1)S(=O)(=O)C[C@H]2CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)
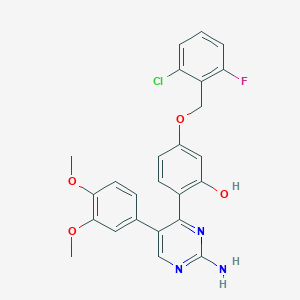
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)
![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)
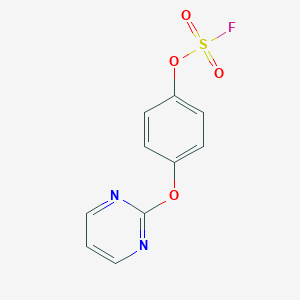
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)
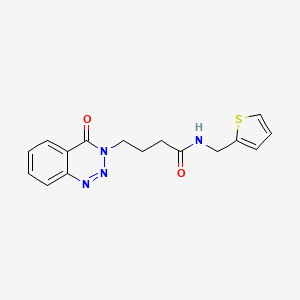
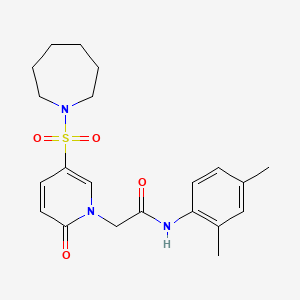
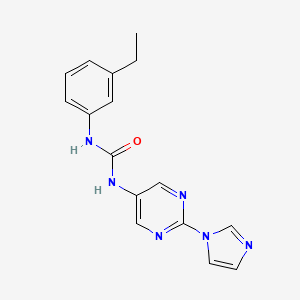
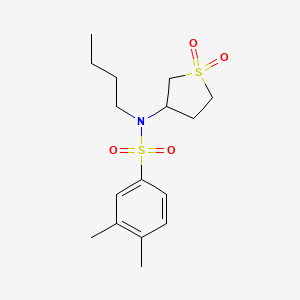
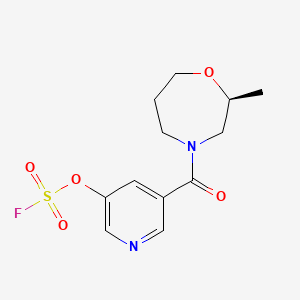
![(4-Fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2894587.png)
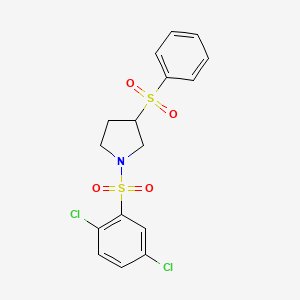
![2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2894591.png)